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Abstract
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate

Methionine-Glycine-Proline-7-amido-4-methylcoumarin (Met-Gly-Pro-AMC). It is primarily

recognized as a substrate for Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved

in protein maturation and a target for therapeutic development, particularly in angiogenesis-

dependent diseases. This document details the substrate's chemical properties, the enzymatic

reaction it undergoes, and its application in quantitative enzyme assays. Furthermore, it

provides a detailed experimental protocol for its use and visualizes the relevant biological

pathways and experimental workflows.

Introduction to Met-Gly-Pro-AMC
Met-Gly-Pro-AMC is a synthetic tripeptide linked to a fluorescent reporter molecule, 7-amido-4-

methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic

cleavage of the amide bond between the proline residue and the AMC moiety by specific

proteases, the free AMC molecule is released, resulting in a significant increase in

fluorescence. This property makes Met-Gly-Pro-AMC a valuable tool for studying the activity of

enzymes that recognize and cleave this specific peptide sequence.

Its primary enzymatic target is Methionine Aminopeptidase 2 (MetAP2), a metalloenzyme that

plays a crucial role in the post-translational modification of proteins by removing the N-terminal
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methionine from nascent polypeptides.[1] The specificity of MetAP2 is dictated by the

penultimate amino acid residue, with a preference for small, uncharged residues like Glycine.

Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for Met-Gly-Pro-AMC and its fluorescent product,

AMC, is presented below.

Property Value Reference

Molecular Formula C₂₂H₂₈N₄O₅S

Molecular Weight 460.55 g/mol

CAS Number 1926163-52-1

Appearance White to off-white solid

Solubility Soluble in DMSO and water

AMC Excitation (λex) ~335-380 nm [2]

AMC Emission (λem) ~460 nm [2]

Enzymatic Reaction and Kinetics
Met-Gly-Pro-AMC is cleaved by MetAP2 between the Proline and the AMC group. However,

MetAP2 itself does not directly cleave the Pro-AMC bond. The enzymatic activity is typically

measured using a coupled enzyme assay where MetAP2 first removes the N-terminal

Methionine, and a second enzyme, a dipeptidyl peptidase, then cleaves the resulting Gly-Pro-

AMC to release free AMC.[2]

Enzymatic Reaction Workflow
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Coupled enzymatic reaction of Met-Gly-Pro-AMC.
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Kinetic Parameters
Specific Michaelis-Menten constants (Km and Vmax) for the substrate Met-Gly-Pro-AMC with

MetAP2 are not readily available in the published literature. However, studies have shown that

the catalytic efficiency of MetAP2 is influenced by its redox state. The enzyme contains a

disulfide bond that, when reduced, alters the enzyme's substrate specificity and catalytic

efficiency.[2] For efficient tripeptide substrates of human MetAP2, the catalytic efficiency

(kcat/Km) is generally in the range of 5 x 10⁵ M⁻¹min⁻¹.

Experimental Protocols
This section provides a detailed methodology for a coupled enzyme assay to measure MetAP2

activity using Met-Gly-Pro-AMC.

Materials
Recombinant human MetAP2

Met-Gly-Pro-AMC substrate

Porcine dipeptidyl peptidase IV (DPPIV)

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1 mM CoCl₂, 1 mg/ml PEG 6000[2]

96-well black microplates

Fluorescence microplate reader

Experimental Workflow
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Prepare Substrate Stock:
Dissolve Met-Gly-Pro-AMC

in DMSO or water

Initiate Reaction:
Add Met-Gly-Pro-AMC

to each well

Prepare Enzyme Solutions:
Dilute MetAP2 and DPPIV

in Assay Buffer

Set up Reaction:
Add MetAP2, DPPIV, and

Assay Buffer to wells

Pre-incubate:
Incubate plate at 25°C

Measure Fluorescence:
Kinetically read fluorescence

at λex=335-380nm, λem=460nm

Data Analysis:
Calculate initial reaction rates
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General workflow for a MetAP2 activity assay.

Detailed Procedure
Prepare a 10 mM stock solution of Met-Gly-Pro-AMC in high-quality DMSO or water. Store

aliquots at -20°C or -80°C.

Prepare working solutions of enzymes in pre-chilled Assay Buffer. A final concentration of 0.1

µM MetAP2 and 0.0125 units/ml dipeptidyl peptidase is recommended as a starting point.[2]
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Set up the reaction in a 96-well black microplate. To each well, add the required volume of

Assay Buffer, followed by the MetAP2 and dipeptidyl peptidase solutions. Include wells with

no MetAP2 as a negative control.

Pre-incubate the plate at 25°C for 5-10 minutes to allow the temperature to equilibrate.

Initiate the reaction by adding the Met-Gly-Pro-AMC substrate to each well. A final substrate

concentration of 0.5 mM is a suggested starting point.[2]

Immediately place the microplate in a fluorescence reader and begin kinetic measurements.

Record the fluorescence intensity every minute for at least 30 minutes at an excitation

wavelength of ~335-380 nm and an emission wavelength of ~460 nm.[2]

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus

time plot. The rate of AMC production can be quantified by using a standard curve of free

AMC.

MetAP2 Signaling Pathway
MetAP2 is involved in several critical cellular processes, most notably protein synthesis and

angiogenesis. Its activity is upstream of several key signaling molecules.

MetAP2
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Simplified MetAP2 signaling interactions.

MetAP2 protects the eukaryotic initiation factor 2 alpha (eIF2α) from inhibitory phosphorylation,

thereby promoting protein synthesis. Additionally, it can inhibit the phosphorylation of ERK1/2, a

key regulator of cell proliferation. A primary role of MetAP2 that is of high interest in drug

development is its promotion of angiogenesis and vasculogenic mimicry, processes crucial for

tumor growth and metastasis.

Conclusion
Met-Gly-Pro-AMC is a robust and sensitive fluorogenic substrate for assaying the activity of

Methionine Aminopeptidase 2 in a coupled enzyme reaction. Its use in high-throughput

screening and detailed kinetic studies can aid in the discovery and characterization of novel

MetAP2 inhibitors. Understanding the intricacies of the MetAP2 signaling pathway and having a

reliable method to quantify its activity are crucial for advancing research in areas such as

oncology and inflammatory diseases where angiogenesis plays a pivotal role. Further studies

are warranted to determine the precise kinetic constants of Met-Gly-Pro-AMC with MetAP2

under various conditions to enhance its utility as a standard enzymatic tool.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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